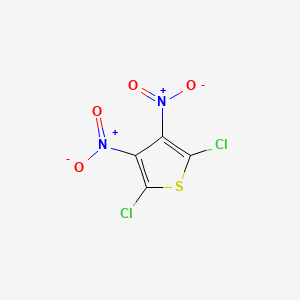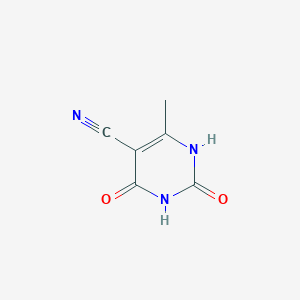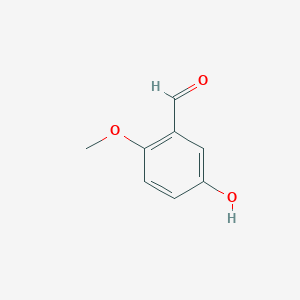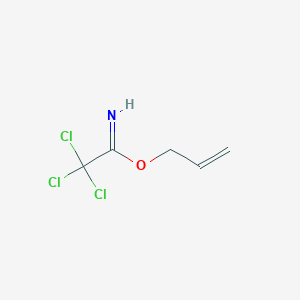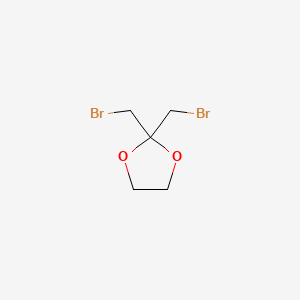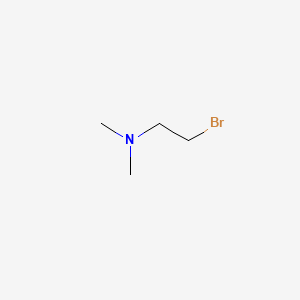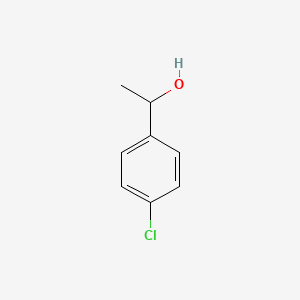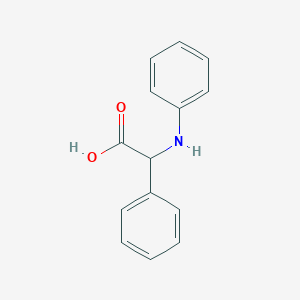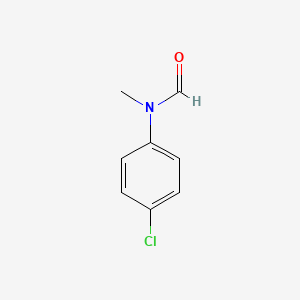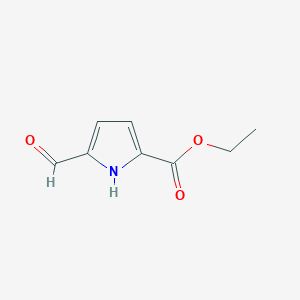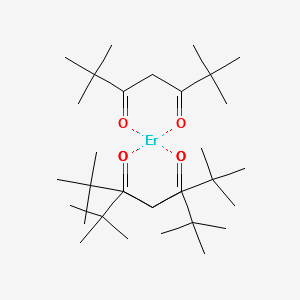
Erbium;2,2,6,6-tetramethylheptane-3,5-dione
Overview
Description
Mechanism of Action
Target of Action
Erbium;2,2,6,6-tetramethylheptane-3,5-dione is a complex compound that primarily targets metal ions. It acts as a bidentate ligand, forming stable complexes with lanthanide ions .
Mode of Action
The compound interacts with its targets through its unique structure. It possesses a beta-diketone structure that can undergo enolization to form a stable enol form. In alkaline conditions, the enol hydroxyl group loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound serves as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to form complexes with metal ions can be affected by the pH of the environment, as its enolization is favored in alkaline conditions . Additionally, the presence and concentration of metal ions in the environment will directly impact the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of erbium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions
Erbium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.
Substitution: Ligand substitution reactions where the 2,2,6,6-tetramethylheptane-3,5-dione ligands are replaced by other ligands.
Complexation: Formation of complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide, and solvents such as ethanol and THF. Reaction conditions often involve refluxing the mixture for several hours .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of erbium, while substitution reactions result in new coordination complexes .
Scientific Research Applications
Erbium;2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but involves cerium instead of erbium.
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Contains nickel and has different chemical properties and applications.
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with copper as the central metal ion.
Uniqueness
Erbium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry and the stability of the erbium complex. This stability makes it particularly useful in applications requiring robust and stable compounds .
Properties
IUPAC Name |
erbium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZFKBUKVTGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60ErO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35733-23-4 | |
| Record name | NSC174891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


